molecular formula C15H10O4 B14668605 1-Acetoxyxanthone CAS No. 51584-72-6

1-Acetoxyxanthone

Cat. No.: B14668605
CAS No.: 51584-72-6
M. Wt: 254.24 g/mol
InChI Key: SYBXJSWOUQBSHT-UHFFFAOYSA-N
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Description

1-Acetoxyxanthone is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone framework, and this compound specifically features an acetoxy group at the first position of the xanthone core. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetoxyxanthone can be synthesized through several methods. One common approach involves the acetylation of xanthone derivatives. For instance, the reaction of xanthone with acetic anhydride in the presence of a catalyst such as zinc chloride or phosphoryl chloride can yield this compound . Another method involves the use of microwave heating to accelerate the reaction and improve yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Acetoxyxanthone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Mechanism of Action

The mechanism of action of 1-Acetoxyxanthone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its unique acetoxy group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and potential therapeutic efficacy compared to other xanthone derivatives .

Properties

CAS No.

51584-72-6

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

(9-oxoxanthen-1-yl) acetate

InChI

InChI=1S/C15H10O4/c1-9(16)18-12-7-4-8-13-14(12)15(17)10-5-2-3-6-11(10)19-13/h2-8H,1H3

InChI Key

SYBXJSWOUQBSHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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